N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide
Übersicht
Beschreibung
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
Wissenschaftliche Forschungsanwendungen
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
Wirkmechanismus
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide inhibits this compoundβ by binding to its ATP-binding site. This binding results in the inhibition of this compoundβ activity, leading to the activation of various signaling pathways, including the Wnt/β-catenin pathway. Activation of this pathway has been linked to the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide is its specificity for this compoundβ. This specificity allows for the selective inhibition of this compoundβ activity, leading to the activation of various signaling pathways. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide. One direction is the development of more potent and selective this compoundβ inhibitors. Another direction is the study of the potential therapeutic applications of this compound in other diseases, including Parkinson's disease and Huntington's disease. Furthermore, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is needed to determine its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-4-5-19(23)20-16-8-6-15(7-9-16)17-13-22-11-10-14(2)12-18(22)21-17/h6-13H,3-5H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEXPBRITYAHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.